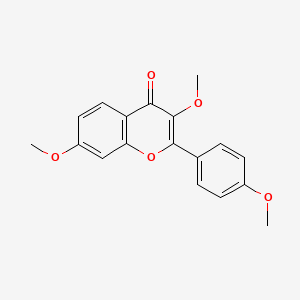

3,4',7-Trimethoxy flavone

Description

Overview of Flavonoids and Their Broad Biological Relevance

Flavonoids are a diverse group of natural substances with variable phenolic structures, widely found in fruits, vegetables, grains, and other plant parts. nih.govresearchgate.net These compounds are secondary metabolites in plants, playing a role in their growth and defense. nih.govfoodengprog.org They are recognized for their potential health benefits, which has led to significant research into their properties. nih.govresearchgate.net

The biological activities attributed to flavonoids are extensive and include antioxidant, anti-inflammatory, and other effects that may contribute to human health. foodengprog.orgnih.govmdpi.com Their capacity to act as antioxidants is a particularly well-described property, influenced by their molecular structure. nih.gov Research suggests that flavonoids may help reduce the risk of various diseases. foodengprog.orgnih.gov This has made them a subject of interest in the development of nutraceutical, pharmaceutical, and cosmetic products. nih.govresearchgate.net

Defining the Flavone (B191248) Scaffold and its Methoxylated Derivatives

Flavones are a significant subgroup of flavonoids. nih.gov Their core structure, the flavone scaffold, consists of a 15-carbon skeleton with two aromatic rings (A and B) linked by a heterocyclic pyrone ring (C). vulcanchem.com A key feature of flavones is a double bond between the second and third carbon positions and a ketone group at the fourth carbon position of the C ring. nih.gov

Methoxylated flavones are derivatives of the basic flavone structure where one or more hydroxyl groups are replaced by methoxy (B1213986) groups. This structural modification, known as methoxylation, can influence the compound's chemical and biological properties. mdpi.comnih.gov For instance, methoxylation can affect a flavone's solubility and ability to penetrate cell membranes, potentially increasing its oral bioavailability compared to its hydroxylated counterparts. nih.govresearchgate.net The position and number of methoxy groups on the flavone scaffold are crucial in determining the specific characteristics and biological activities of the resulting compound. mdpi.com

Nomenclature and Structural Specificity of 3,4',7-Trimethoxyflavone

3,4',7-Trimethoxyflavone is a specific methoxylated flavone. Its name indicates the precise locations of the three methoxy groups on the flavone core. The numbers 3, 4', and 7 refer to the carbon positions on the A and B rings where these groups are attached. vulcanchem.com This compound is a bioactive flavonoid found in certain plant species, such as those in the genus Kaempferia. biosynth.com

The systematic IUPAC name for a related isomer, 3,7-dimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one, further clarifies the arrangement of the methoxy groups. vulcanchem.com It is important to distinguish 3,4',7-trimethoxyflavone from its positional isomers, where the methoxy groups are located at different positions on the flavone skeleton, as this variation significantly impacts their biological effects. vulcanchem.com

Table 1: Chemical Properties of 3',4',7-Trimethoxyflavone

| Property | Value |

|---|---|

| CAS Number | 22395-24-0 |

| Molecular Formula | C₁₈H₁₆O₅ |

| Molecular Weight | 312.32 g/mol |

| SMILES | COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC |

Source: Biosynth biosynth.com

Synonymous References: 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989) and 7,3',4'-Tri-O-methylluteolin

The compound 3,4',7-trimethoxyflavone is closely related to and sometimes studied in conjunction with its hydroxylated form, 5-hydroxy-3',4',7-trimethoxyflavone. nih.gov This latter compound is also known by the synonym 7,3',4'-Tri-O-methylluteolin. medchemexpress.comnih.govphytopurify.com It is a flavonoid that has been isolated from medicinal plants like Lippia nodiflora. tandfonline.comchemsrc.com

Research has shown that 5-hydroxy-3',4',7-trimethoxyflavone exhibits various biological activities, including anti-inflammatory and antioxidant properties. medchemexpress.comtandfonline.com Studies have also investigated its potential in inhibiting certain enzymes and its effects on various cell lines. medchemexpress.comtandfonline.com The presence of a hydroxyl group at the C-5 position in addition to the three methoxy groups distinguishes it structurally and can lead to different biological outcomes compared to 3,4',7-trimethoxyflavone. nih.gov

Table 2: Synonyms and Chemical Identifiers for the Related Compound 5-Hydroxy-3',4',7-trimethoxyflavone

| Name/Identifier | Value |

|---|---|

| Synonym 1 | 7,3',4'-Tri-O-methylluteolin medchemexpress.comphytopurify.com |

| Synonym 2 | Luteolin-7,3',4'-trimethylether phytopurify.com |

| CAS Number | 29080-58-8 nih.govphytopurify.com |

| Molecular Formula | C₁₈H₁₆O₆ nih.govphytopurify.com |

| Molecular Weight | 328.32 g/mol nih.govbiocompare.com |

Source: PubChem nih.gov, Biopurify phytopurify.com, Aladdin Scientific biocompare.com, MedChemExpress medchemexpress.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)17-18(22-3)16(19)14-9-8-13(21-2)10-15(14)23-17/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEOSFLNWGXQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20979-40-2 | |

| Record name | 3,4',7-Trimethoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020979402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4',7-TRIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP20KV5CGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Phytochemistry of 3,4 ,7 Trimethoxyflavone and Its Derivatives

Natural Distribution and Documented Plant Sources

3,4',7-Trimethoxyflavone, also known as 5-hydroxy-3',4',7-trimethoxyflavone (B1587989), is a naturally occurring flavonoid that has been identified in various plant species across different families. Its isolation and characterization from these botanical sources have been the subject of numerous phytochemical studies.

Lippia nodiflora L., a perennial herbaceous plant from the Verbenaceae family, is a significant natural source of 3,4',7-trimethoxyflavone. Bioassay-guided fractionation of a methanol (B129727) extract from the aerial parts of the plant led to the isolation of this compound. nih.govresearchgate.net The ethyl acetate (B1210297) fraction of the extract showed strong antioxidant activity, and subsequent column chromatography yielded the pure flavone (B191248). nih.goviosrphr.org Its structure was confirmed through comprehensive spectral analysis, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry, and by comparing the data with existing literature. nih.govresearchgate.net The isolated compound is formally named 2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-chromen-4-one. nih.goviosrphr.org Studies have also investigated the binding mechanism of this flavonoid with bovine serum albumin (BSA), providing insights into its pharmacokinetic properties. nih.gov

The genus Alpinia, belonging to the ginger family (Zingiberaceae), is known for its rich diversity of secondary metabolites, including flavonoids and diarylheptanoids. researchgate.netmdpi.com While the genus is a known source of various flavonoids, specific studies detailing the isolation of 3,4',7-trimethoxyflavone from Alpinia aquatica are not extensively documented in the provided search results. However, phytochemical investigations of A. aquatica have led to the isolation of other related compounds, such as the phenylbutenoid (3Z)-2',4',5'-trimethoxyphenylbutadiene. researchgate.net Research on the closely related species Alpinia zerumbet has identified numerous flavonoids, including kaempferol, pinocembrin, and rutin, but not specifically 3,4',7-trimethoxyflavone. mdpi.comresearchgate.net

The occurrence of 3,4',7-trimethoxyflavone has been reported in Veratrum dahuricum (family Melanthiaceae) and Salvia euphratica (family Lamiaceae). The genus Salvia is well-known for being a rich source of polyphenolic compounds, with over 160 different polyphenols identified, many of which are derived from caffeic acid. researchgate.net Flavones and their glycosides are common constituents in Salvia species. researchgate.netresearchgate.net For instance, studies on Salvia mirzayanii have led to the isolation of several methoxylated flavones, such as 5-hydroxy-6,7,3',4'-tetramethoxyflavone and 5,3'-dihydroxy-6,7,4'-trimethoxyflavone. nih.gov While the presence of 3,4',7-trimethoxyflavone in S. euphratica and V. dahuricum is noted, detailed reports on its specific isolation and characterization from these species were not available in the initial search results.

The genus Artemisia (Asteraceae) is a prolific source of methoxylated flavonoids, including various trimethoxyflavones. nih.govphytojournal.com These compounds are part of a rich phytochemical diversity that includes sesquiterpenoid lactones like artemisinin. phytojournal.comresearchgate.net

Similarly, other botanical genera are known to produce a variety of trimethoxyflavones. The Citrus genus, for example, contains a wide array of polymethoxyflavonoids, which are considered important nutraceuticals. nih.govresearchgate.net

Table 1: Examples of Trimethoxyflavones in Artemisia and Other Genera

| Compound Name | Plant Source | Family |

|---|---|---|

| Eupatilin (5,7-dihydroxy-3′,4′,6-trimethoxyflavone) | Artemisia argyi | Asteraceae |

| 5,3'-dihydroxy,6,7,4'–trimethoxyflavone | Salvia mirzayanii | Lamiaceae |

| 5-Hydroxy-3,7,4'-trimethoxyflavone | Vitex gardneriana | Lamiaceae |

| 4',5-dihydroxy-3,6,7-trimethoxyflavone | Buxus sinica | Buxaceae |

| 3,5,6-Trihydroxy-7,3′,4′-trimethoxyflavone | Citrus medica | Rutaceae |

| 5,7,4′-Trihydroxy-6,8,3′-trimethoxyflavone | Citrus sudachi | Rutaceae |

Proposed Biosynthetic Pathways of Flavones in Plants

Flavonoids, including flavones like 3,4',7-trimethoxyflavone, are synthesized in plants through the phenylpropanoid pathway. wikipedia.orgnih.gov This intricate metabolic network originates from the amino acid phenylalanine, which is itself produced via the shikimate pathway. nih.govresearchgate.net The biosynthesis can be broadly divided into the general phenylpropanoid pathway and the subsequent flavonoid-specific pathways. nih.govresearchgate.net

The process begins with the conversion of phenylalanine to p-coumaroyl-CoA through the sequential action of three key enzymes: phenylalanine ammonia (B1221849) lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). nih.gov p-Coumaroyl-CoA serves as a crucial entry point into the flavonoid biosynthesis pathway. mdpi.com

Chalcone (B49325) synthase (CHS), a pivotal enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate, naringenin (B18129) chalcone. wikipedia.orgmdpi.com This chalcone undergoes intramolecular cyclization, a reaction catalyzed by chalcone isomerase (CHI), to produce the flavanone (B1672756) naringenin. nih.govmdpi.com

Naringenin is a central branch-point intermediate in the biosynthesis of a wide array of flavonoids. nih.govmdpi.com For the synthesis of flavones, naringenin is acted upon by flavone synthase (FNS). FNS introduces a double bond into the C-ring of the flavanone skeleton, converting naringenin into the flavone apigenin. mdpi.com

From core flavone structures like apigenin, a diverse range of derivatives is generated through subsequent modification reactions. mdpi.com These modifications include hydroxylation, glycosylation, acylation, and, critically for compounds like 3,4',7-trimethoxyflavone, methylation. mdpi.com These enzymatic modifications at various positions on the flavonoid skeleton are responsible for the vast structural diversity of flavonoids found in the plant kingdom. researchgate.netnih.gov

Table 2: Key Enzymes in the Flavone Biosynthetic Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine ammonia lyase | PAL | Converts phenylalanine to trans-cinnamic acid. nih.gov |

| Cinnamic acid 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. nih.gov |

| 4-Coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. nih.gov |

| Chalcone synthase | CHS | Catalyzes the formation of naringenin chalcone. mdpi.com |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to the flavanone naringenin. mdpi.com |

| Flavone synthase | FNS | Converts flavanones (e.g., naringenin) to flavones (e.g., apigenin). mdpi.com |

Isolation and Purification Methodologies for 5 Hydroxy 3 ,4 ,7 Trimethoxyflavone

Extraction Techniques from Plant Matrices

The initial step in isolating flavonoids involves their extraction from the raw plant material. The selection of an appropriate solvent system is paramount and is dictated by the polarity of the target compounds.

Solvent extraction is a primary method for obtaining flavonoids from plant tissues. The polarity of the solvent plays a crucial role in determining the efficiency and selectivity of the extraction. For less polar flavonoids like methoxylated flavones, solvents such as chloroform, dichloromethane, and diethyl ether can be effective. However, for a broader range of flavonoids, alcohols or alcohol-water mixtures are commonly employed.

Methanol (B129727) and ethanol, often mixed with water, are frequently used for the extraction of flavonoids. Seventy percent methanol has been shown to be an efficient solvent for flavonoid extraction through maceration. Ethyl acetate (B1210297) is another common solvent, often used in sequential extractions to partition compounds based on their polarity. For instance, a crude methanolic extract can be suspended in water and then sequentially extracted with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate different classes of compounds.

The choice of extraction technique also influences the yield. Maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE) are common methods. While maceration is a simple technique, methods like Soxhlet extraction can be more efficient, though they may not be suitable for heat-sensitive compounds.

Table 1: Solvents Used in Flavonoid Extraction

| Solvent | Polarity | Typical Application |

| n-Hexane | Low | Used for defatting or extracting non-polar compounds. |

| Chloroform | Medium | Suitable for less polar flavonoids. |

| Ethyl Acetate | Medium | Commonly used for extracting moderately polar flavonoids. |

| Methanol | High | Frequently used, often in aqueous mixtures, for broad-range flavonoid extraction. |

| Ethanol | High | A common "green" solvent used for flavonoid extraction. |

Chromatographic Separation Strategies

Following extraction, the crude extract, which contains a complex mixture of phytochemicals, must undergo further purification. Chromatographic techniques are indispensable for separating the target flavonoid from other compounds.

Column chromatography (CC) is a fundamental purification technique used for the large-scale separation of compounds from a plant extract. The extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the compounds at different rates based on their affinity for the stationary phase.

For polymethoxyflavones (PMFs), gradient elution is often employed, where the polarity of the mobile phase is gradually increased. Common solvent systems include hexane-ethyl acetate and dichloromethane-methanol gradients. Fractions are collected sequentially and analyzed, often by Thin Layer Chromatography (TLC), to identify those containing the desired compound. Flash chromatography, a variation of column chromatography that uses pressure to speed up the solvent flow, allows for faster and more efficient separations.

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for both the analysis and purification of flavonoids. Preparative HPLC is particularly valuable for obtaining highly pure compounds from fractions previously separated by column chromatography.

Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and methanol or acetonitrile), is a common mode for flavonoid separation. The conditions, including the solvent gradient, flow rate, and detection wavelength (typically around 254 nm and 340 nm for flavonoids), are optimized to achieve the best separation of the target compound.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding the irreversible adsorption of the sample onto the stationary phase. This results in excellent sample recovery and makes it a powerful tool for the preparative separation of natural products.

In HSCCC, a two-phase solvent system is used. The selection of this system is crucial for a successful separation. For polymethoxylated flavones, solvent systems like n-hexane–ethyl acetate–methanol–water have been successfully employed. The sample is separated based on its differential partitioning between the two immiscible liquid phases as one phase is pumped through a coil filled with the other phase, which is held in place by a centrifugal force. This technique has been used to successfully isolate several methoxylated flavones with high purity.

Table 2: Comparison of Chromatographic Techniques for Flavonoid Purification

| Technique | Principle | Stationary Phase | Mobile Phase | Advantages |

| Column Chromatography | Adsorption | Silica gel, Alumina | Organic solvents (e.g., hexane, ethyl acetate) | Good for initial, large-scale fractionation. |

| HPLC | Partition/Adsorption | C18, Silica | Solvent gradients (e.g., water, methanol, acetonitrile) | High resolution, high purity, analytical and preparative scale. |

| HSCCC | Liquid-liquid partition | Liquid | Two-phase solvent system | No solid support, high sample recovery, good for preparative scale. |

| TLC | Adsorption | Silica gel, Alumina | Organic solvents | Fast, simple, used for monitoring fractions and assessing purity. |

Thin Layer Chromatography (TLC) is an essential tool in the isolation of natural products. It is used to quickly analyze the composition of the crude extract and the fractions obtained from column chromatography, to monitor the progress of a reaction, and to determine the purity of the isolated compounds.

In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase (like silica gel). The plate is then placed

Purity Assessment Techniques Post-Isolation

Following the successful isolation and purification of 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989), a rigorous assessment of its purity is an essential final step. This process verifies the identity of the compound and ensures the absence of contaminants, such as other structurally related flavonoids, residual solvents, or impurities from the starting material. A combination of chromatographic and spectroscopic techniques is typically employed to achieve a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable method for determining the purity of flavonoids, including 5-Hydroxy-3',4',7-trimethoxyflavone. oup.comresearchgate.netanjs.edu.iq This technique offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. oup.comiosrjournals.org Typically, a reversed-phase (RP-HPLC) system is used, which separates compounds based on their hydrophobicity.

The purity is determined by injecting the isolated sample into the HPLC system and obtaining a chromatogram. A pure compound should ideally present as a single, sharp, and symmetrical peak at a specific retention time. The percentage purity is calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Commercial suppliers often report the purity of 5-Hydroxy-3',4',7-trimethoxyflavone as >98%, as determined by HPLC. biorlab.com

The selection of HPLC conditions is critical for achieving optimal separation. Key parameters include the type of column, the mobile phase composition, flow rate, and detection wavelength. oup.comnih.gov Flavonoids are typically detected using a UV-Vis or Diode Array Detector (DAD), as their chromophoric structure absorbs UV light, generally in the range of 250-380 nm. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Flavonoid Purity Assessment

| Parameter | Typical Conditions |

|---|---|

| Column | C18, Nucleosil (or equivalent) oup.com |

| Mobile Phase | Isocratic or gradient elution with Methanol/Acetonitrile and acidified water (e.g., with phosphoric or formic acid) oup.com |

| Flow Rate | 0.8 - 1.2 mL/min oup.com |

| Detection | UV at 280-340 nm oup.comresearchgate.netnih.gov |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 10 - 20 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of natural products and serves as a powerful method for purity assessment. iosrjournals.org Techniques like ¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) provide detailed information about the molecular structure, allowing for unambiguous identification of 5-Hydroxy-3',4',7-trimethoxyflavone. researchgate.netukm.my

For purity analysis, the ¹H-NMR spectrum of the isolated compound is recorded. A high-purity sample will exhibit signals corresponding only to the protons of the target molecule. The presence of unexpected signals, even at low intensity, indicates impurities. The chemical shifts (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) must match the values reported in the literature for the pure compound. ukm.mysilae.it

Furthermore, Quantitative NMR (qNMR) can be employed for an accurate determination of purity by integrating the signals of the target compound against a certified internal standard of known concentration. nih.gov Two-dimensional (2D) NMR techniques such as COSY, HMQC, and HMBC can further confirm the structure and the connectivity of atoms within the molecule, reinforcing the identity and purity of the isolated flavone (B191248). ukm.my

Table 2: Representative ¹H-NMR Spectral Data for 5-Hydroxy-3',4',7-trimethoxyflavone

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-6 | ~6.3-6.5 | d |

| H-8 | ~6.4-6.6 | d |

| H-2' | ~7.3-7.5 | d |

| H-5' | ~6.9-7.1 | d |

| H-6' | ~7.4-7.6 | dd |

| 5-OH | ~12.0-13.0 | s |

| 7-OCH₃ | ~3.8-4.0 | s |

| 3'-OCH₃ | ~3.9-4.1 | s |

| 4'-OCH₃ | ~3.9-4.1 | s |

Note: Exact chemical shifts can vary depending on the solvent used (e.g., DMSO-d₆, CDCl₃).

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns. iosrjournals.org When coupled with a chromatographic system like HPLC (HPLC-MS) or LC (LC-MS/MS), it becomes a potent tool for both identifying the target compound and detecting trace-level impurities. researchgate.netmtoz-biolabs.com

For purity assessment, the isolated 5-Hydroxy-3',4',7-trimethoxyflavone is analyzed to obtain its mass spectrum. A pure sample will show a prominent molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) that corresponds to its calculated molecular weight (328.3 g/mol ). biorlab.com The presence of other ions may suggest impurities or degradation products. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy, providing definitive confirmation of the compound's identity.

Table 3: Mass Spectrometry Data for 5-Hydroxy-3',4',7-trimethoxyflavone

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆O₆ |

| Molecular Weight | 328.3 g/mol |

| Expected [M+H]⁺ ion | m/z 329.0974 |

| Expected [M-H]⁻ ion | m/z 327.0818 |

Other Spectroscopic and Chromatographic Techniques

While HPLC, NMR, and MS are the primary methods for purity confirmation, other techniques can provide supplementary data.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method often used to monitor the progress of purification. researchgate.net The isolated compound should appear as a single spot on the TLC plate when visualized under UV light or with a suitable staining reagent. The presence of multiple spots indicates that the sample is not pure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a flavonoid is characteristic of its specific structure. researchgate.netphcogj.com The spectrum of the isolated compound can be compared with literature data to confirm its identity. Impurities with different chromophores can alter the shape and maxima (λmax) of the absorption bands.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The IR spectrum of 5-Hydroxy-3',4',7-trimethoxyflavone should show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), ether (C-O), and aromatic (C=C) groups, consistent with its structure.

By combining the data from these orthogonal techniques, researchers can confidently establish the identity and assess the purity of the isolated 5-Hydroxy-3',4',7-trimethoxyflavone, ensuring its suitability for subsequent scientific investigation.

Chemical Synthesis and Structural Derivatization of Trimethoxyflavones

Total Synthesis Routes for Flavone (B191248) Frameworks

The construction of the fundamental 2-phenylchromen-4-one (flavone) backbone can be achieved through several established synthetic methodologies. These routes typically involve the formation of a key intermediate, such as a chalcone (B49325) or a 1,3-diketone, which then undergoes cyclization to form the heterocyclic C ring of the flavone.

Allan-Robinson Reaction: This classical method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt. drugfuture.comwikipedia.org The reaction proceeds through the acylation of the ketone, followed by an intramolecular cyclization and dehydration to yield the flavone. For the synthesis of a trimethoxyflavone, appropriately methoxylated starting materials would be selected. For instance, the synthesis of 3,4',5,6,7-pentamethoxyflavone has been successfully achieved via the Allan-Robinson reaction of 2-hydroxy-ω-4,5,6-tetramethoxyacetophenone with anisic anhydride and sodium anisate. rsc.org This demonstrates the utility of this reaction in building polysubstituted flavone systems.

Baker-Venkataraman Rearrangement: This widely used two-step process is a powerful tool for flavone synthesis. wikipedia.orgjk-sci.com It begins with the esterification of an o-hydroxyacetophenone with a substituted benzoyl chloride. The resulting ester is then treated with a base (such as potassium hydroxide or sodium hydride) to induce an intramolecular acyl-transfer rearrangement, forming an o-hydroxy-1,3-diketone intermediate. wikipedia.orgalfa-chemistry.com This diketone is subsequently cyclized under acidic conditions to afford the final flavone. wikipedia.org This method offers regiochemical control and is adaptable for creating various substitution patterns on the A and B rings, making it suitable for synthesizing specific isomers like 3,4',7-Trimethoxyflavone.

Synthesis via Chalcone Intermediate: Another common pathway involves the oxidative cyclization of a chalcone (1,3-diaryl-2-propen-1-one). Chalcones are readily synthesized through the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde. biomedres.usmdpi.com The resulting 2'-hydroxychalcone can then be cyclized to the flavone framework using various reagents, such as iodine in dimethyl sulfoxide (DMSO) or iron(III) chloride. mdpi.comnih.gov For example, 3',4',5'-trimethoxyflavone has been synthesized in high yield (89%) from its corresponding chalcone precursor using iron(III) chloride. nih.gov

A comparison of these key synthetic routes is summarized in the table below.

| Synthesis Route | Key Reactants | Key Intermediate | Advantages | Reference(s) |

| Allan-Robinson Reaction | o-hydroxyaryl ketone, aromatic anhydride, sodium salt of the aromatic acid | Acylated ketone | One-pot reaction | drugfuture.comwikipedia.orgrsc.org |

| Baker-Venkataraman Rearrangement | o-hydroxyacetophenone, aromatic acyl chloride, base, acid | o-hydroxy-1,3-diketone | Good yields, versatile for substitution patterns | wikipedia.orgjk-sci.comalfa-chemistry.com |

| Oxidative Cyclization | 2'-hydroxychalcone, oxidizing agent (e.g., I₂, FeCl₃) | Chalcone | Readily available starting materials | biomedres.usmdpi.comnih.gov |

Semi-Synthetic Approaches (e.g., from Quercetin Precursors)

Semi-synthesis, starting from abundant, naturally occurring flavonoids, presents an alternative and often more efficient route to obtaining polymethoxylated derivatives. Quercetin, a pentahydroxyflavone, is a common and versatile precursor for this purpose due to its multiple hydroxyl groups that can be selectively methylated. longdom.org

The core strategy involves the exhaustive or selective methylation of the hydroxyl groups on the quercetin scaffold. This is typically achieved by reacting quercetin with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base. By controlling the reaction conditions and stoichiometry, it is possible to obtain various methylated derivatives, including trimethoxyflavones. For instance, Quercetin 3,5,7,3′,4′-pentamethyl ether has been synthesized from the natural precursor quercetin, demonstrating the feasibility of this approach. nih.gov This general methodology can be adapted to synthesize other trimethoxyflavone isomers by employing protective group strategies to selectively methylate specific hydroxyl positions. This approach is attractive as it leverages complex scaffolds built by nature, reducing the number of synthetic steps required compared to total synthesis. researchgate.net

Design and Synthesis of Novel Trimethoxyflavone Analogs

To improve the therapeutic potential and explore the structure-activity relationships of trimethoxyflavones, researchers have designed and synthesized a variety of novel analogs. These modifications often focus on introducing new functional groups or altering the substitution pattern on the flavone core.

One strategy involves the introduction of halogen atoms, such as fluorine, into the flavone structure. Fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. For example, 3-fluorinated derivatives of 3',4',5'-trimethoxyflavone have been synthesized to enhance biological activity. nih.gov

Another approach is to attach different pharmacophores to the trimethoxyflavone skeleton. This has been demonstrated through the synthesis of trimethoxyflavone-based aryl-amides. nih.govpreprints.org Starting from compounds like 5,6,7-trimethoxyflavone, researchers have created hybrids by forming amide bonds at the 3' or 4' positions of the B-ring, coupling them with various acyl chlorides or aryl amines. nih.gov

Furthermore, modifications have been made to the core structure itself. In a study focused on 3',4',7-trimethoxyflavone (TMF), derivatives were synthesized by introducing a hydroxyl or a fluorine group at the C-5 position, yielding compounds like 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) and 5-fluoro-3',4',7-trimethoxyflavone (FTMF). nih.gov These targeted modifications aim to create analogs with improved biological profiles.

Structural Modification Strategies for Investigating Biological Activity

The synthesis of analogs is intrinsically linked to the investigation of their biological activity, allowing for the elucidation of structure-activity relationships (SAR). mdpi.com By systematically modifying the structure of a lead compound like 3,4',7-Trimethoxyflavone and evaluating the biological effects of these changes, researchers can identify key structural features responsible for its activity.

SAR studies have revealed the importance of the methoxylation pattern for the biological effects of flavones. mdpi.com For example, the introduction of a hydroxyl group at the C-5 position of 3',4',7-trimethoxyflavone was found to significantly impact its activity in reversing multidrug resistance in cancer cells. nih.gov A study comparing 3',4',7-trimethoxyflavone (TMF) with its synthesized 5-hydroxy (HTMF) and 5-fluoro (FTMF) derivatives showed that HTMF was more potent than the parent compound in reversing drug resistance mediated by the BCRP/ABCG2 protein. nih.gov The activity was quantified by the RI₅₀ value, which is the concentration of the compound that causes a twofold reduction in drug sensitivity.

The following table summarizes the findings from this study:

| Compound | Modification | RI₅₀ (nM) for SN-38 | Reference |

| 3',4',7-Trimethoxyflavone (TMF) | Parent Compound | 18 | nih.gov |

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | Addition of 5-OH group | 7.2 | nih.gov |

| 5-Fluoro-3',4',7-trimethoxyflavone (FTMF) | Addition of 5-F group | 25 | nih.gov |

This data indicates that a 5-hydroxy group enhances the desired activity, while a 5-fluoro group results in slightly lower potency compared to the parent trimethoxyflavone. nih.gov

Similarly, the synthesis of fluorinated trimethoxyflavones has shown that such modifications can enhance antioxidant activity while preserving neuroprotective properties. nih.gov The creation of hybrid molecules, such as trimethoxyflavone-based aryl-amides, has been driven by the goal of combining pharmacophores to produce new compounds with potent cytotoxic activity against cancer cells. nih.govpreprints.org These examples underscore how targeted structural modifications are a crucial strategy for probing biological mechanisms and developing new therapeutic agents based on the trimethoxyflavone scaffold.

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of flavonoids, offering non-destructive and highly detailed molecular information.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of 3,4',7-Trimethoxyflavone. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D-NMR) experiments, the precise location of each atom and substituent can be determined.

¹H NMR: This technique identifies the different types of protons in the molecule. For 3,4',7-Trimethoxyflavone, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the A and B rings and sharp singlets corresponding to the three methoxy (B1213986) groups (-OCH₃). The chemical shifts, splitting patterns (coupling), and integration of these signals reveal the substitution pattern on the flavone (B191248) core.

¹³C NMR: This spectrum provides information on all the carbon atoms in the molecule. It is used to identify the carbon skeleton, including the carbonyl carbon (C4), oxygenated aromatic carbons, and the carbons of the methoxy groups.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. HSQC correlates protons to their directly attached carbons, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These experiments are crucial for unambiguously assigning the signals of the A and B rings and confirming the positions of the methoxy groups at C3, C7, and C4'.

While detailed spectral data for this specific isomer is not extensively published, the expected NMR signals can be predicted based on the known chemical shifts of flavonoid structures.

| Atom Type | Technique | Expected Signal Characteristics |

|---|---|---|

| Aromatic Protons (A-ring: H-5, H-6, H-8) | ¹H NMR | Signals in the aromatic region (δ 6.0-8.5 ppm), with splitting patterns determined by their coupling (e.g., doublets, doublet of doublets). |

| Aromatic Protons (B-ring: H-2', H-3', H-5', H-6') | ¹H NMR | Two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring. |

| Methoxy Protons (3-OCH₃, 7-OCH₃, 4'-OCH₃) | ¹H NMR | Three distinct sharp singlets, each integrating to 3 protons, typically in the region of δ 3.8-4.1 ppm. |

| Flavone Carbons (C-2 to C-10, C-1' to C-6') | ¹³C NMR | Multiple signals in the range of δ 90-180 ppm, including the characteristic downfield signal for the C4 carbonyl carbon (~δ 176-180 ppm). |

| Methoxy Carbons (-OCH₃) | ¹³C NMR | Three signals in the aliphatic region, typically around δ 55-60 ppm. |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and formula of 3,4',7-Trimethoxyflavone. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unequivocal determination of the elemental composition.

The molecular formula of 3,4',7-Trimethoxyflavone is C₁₈H₁₆O₅. rsc.org ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry) can confirm its monoisotopic mass with high precision. rsc.org Studies utilizing Micro-TOF Q mass spectrometry have confirmed the molecular mass to be 312.31 Da. nih.govpsu.edu This technique is also sensitive enough to study non-covalent interactions; for example, the binding of the flavone to Human Serum Albumin (HSA) was confirmed by observing a mass increase corresponding to the formation of the HSA-flavone complex. nih.govresearchgate.nettandfonline.com

Tandem mass spectrometry (MS/MS), often coupled with High-Performance Liquid Chromatography (HPLC), provides structural information through controlled fragmentation of the molecule. The fragmentation pattern is characteristic of the flavonoid structure and the positions of the methoxy groups. GC-MS analysis shows a prominent molecular ion peak (M⁺) at m/z 312, with other significant fragments observed at m/z 269. rsc.org

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₆O₅ | rsc.org |

| Average Molecular Weight | 312.31 g/mol | nih.govpsu.edu |

| Monoisotopic Mass | 312.09977361 Da | rsc.org |

| Key GC-MS Fragments (m/z) | 312 (M⁺), 269 | rsc.org |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the chromophoric system of 3,4',7-Trimethoxyflavone. Flavonoids characteristically display two main absorption bands in their UV-Vis spectra, which arise from the electronic transitions within their benzopyranone ring system. uni-plovdiv.bg

Band I: This absorption, appearing at longer wavelengths (typically 300-380 nm), is associated with the electronic transitions in the cinnamoyl system, which includes the B-ring and the C-ring heterocycle.

Band II: This band, found at shorter wavelengths (typically 240-280 nm), corresponds to the electronic transitions within the benzoyl system (the A-ring).

The exact position (λmax) and intensity of these bands are influenced by the substitution pattern on the flavone skeleton. For closely related methoxyflavones, Band I is observed in the range of 310-350 nm, while Band II appears around 260-274 nm. rsc.org

| Absorption Band | Associated Chromophore | Typical Wavelength Range (nm) |

|---|---|---|

| Band I | B-ring and C-ring (Cinnamoyl system) | 300 - 380 |

| Band II | A-ring (Benzoyl system) | 240 - 280 |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a key technique for studying chiral molecules. The 3,4',7-Trimethoxyflavone molecule itself is achiral and therefore does not produce a CD signal.

However, CD spectroscopy becomes a powerful tool for analyzing the conformational changes that 3,4',7-Trimethoxyflavone induces when it binds to chiral macromolecules, such as proteins. This is known as induced circular dichroism. In a study examining the interaction between this trimethoxyflavone and Human Serum Albumin (HSA), CD spectroscopy was used to monitor changes in the secondary structure of the protein upon binding. The results showed a distinct alteration in the HSA conformation, characterized by a decrease in its α-helical content and a corresponding increase in β-sheets and random coils, suggesting a partial unfolding of the protein's structure. nih.govpsu.edu

Fluorescence spectroscopy is a highly sensitive method for investigating the binding interactions between fluorescent molecules and other substances, such as proteins. 3,4',7-Trimethoxyflavone exhibits intrinsic fluorescence, with a reported emission maximum around 451 nm. nih.govresearchgate.nettandfonline.com

This property has been utilized to study its molecular interactions in detail. The binding of 3,4',7-Trimethoxyflavone to Human Serum Albumin (HSA) was investigated by monitoring the quenching of HSA's natural tryptophan fluorescence. tandfonline.com As increasing concentrations of the flavone were added to a fixed concentration of HSA, the protein's fluorescence intensity decreased significantly. tandfonline.com This quenching phenomenon indicates the formation of a stable HSA-flavone complex, as the flavone's proximity to the protein's tryptophan residues provides a pathway for energy transfer. tandfonline.com

Through analysis of this fluorescence quenching data, key thermodynamic parameters of the binding interaction were calculated, providing quantitative insight into the affinity between the two molecules. researchgate.nettandfonline.com

| Parameter | Value | Methodology |

|---|---|---|

| Flavone Emission λmax | ~451 nm | Direct Fluorescence Measurement researchgate.nettandfonline.com |

| HSA Emission λmax | ~362 nm | Intrinsic Tryptophan Fluorescence tandfonline.com |

| Binding Constant (KTMF) | 1.0 ± 0.01 × 10³ M⁻¹ | Fluorescence Quenching Analysis researchgate.nettandfonline.com |

| Free Energy of Binding (ΔG) | -5.4 kcal M⁻¹ | Calculated from Binding Constant researchgate.nettandfonline.com |

Analytical Chromatography for Compound Quantification and Purity Verification

Analytical chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the standard method for the separation, quantification, and purity assessment of 3,4',7-Trimethoxyflavone. This technique offers high resolution and sensitivity, making it ideal for analyzing complex mixtures or verifying the purity of a synthesized compound.

For flavonoids, reverse-phase HPLC is typically employed, using a non-polar stationary phase (like a C18 column) and a polar mobile phase. A gradient elution, commonly using a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol (B129727), allows for the efficient separation of the target compound from impurities or other components in a sample.

Purity is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. The most widely used detector for this purpose in the pharmaceutical industry is the UV detector, which measures the absorbance of the eluent at a specific wavelength corresponding to one of the compound's absorption maxima (e.g., from Band I or Band II). For definitive identification and enhanced purity analysis, HPLC is often coupled with a mass spectrometer (HPLC-MS), which provides mass information for each separated peak, confirming both identity and purity simultaneously. Accurate quantification requires the use of a certified reference standard of 3,4',7-Trimethoxyflavone to create a calibration curve.

Structure Activity Relationship Sar Studies of Trimethoxyflavone Derivatives

Influence of Methoxy (B1213986) and Hydroxyl Group Positions on Biological Activities

The positioning of methoxy (–OCH₃) and hydroxyl (–OH) groups on the A and B rings of the flavone (B191248) scaffold is a key determinant of biological activity. For 3,4',7-trimethoxyflavone, the methoxy groups are located at the 7-position on the A-ring and the 3' and 4' positions on the B-ring.

Research indicates that methoxylation patterns significantly affect the bioactivity of flavones. An increase in the number of methoxyl groups on the A-ring can enhance antiproliferative activity, whereas an increase on the B-ring may reduce it. iiarjournals.org In the context of anti-inflammatory activity, the presence of a methoxy group at the C7 position has been shown to be a vital contributor. mdpi.com Conversely, for antioxidant activity, the presence of hydroxyl groups is often crucial, particularly a 3',4'-dihydroxy moiety on the B-ring, as methylation of these groups can drastically reduce activity. iiarjournals.org Flavonoids with a 3-OH group tend to show positive antioxidant activities, while those with 5-OH and/or 7-OH groups often exhibit higher cytotoxicity. nih.govresearchgate.net

The substitution pattern on the B-ring is also critical. For instance, the 3',4'-dimethoxy substitution, as seen in 3,4',7-trimethoxyflavone, is a recurring motif in flavonoids studied for their ability to reverse multidrug resistance. nih.govresearchgate.net The presence of hydroxyl groups at the C3′ and C5′ positions of the B-ring and a methoxy group at the C7 position of the A-ring are considered important for neuroprotective, antioxidant, and anti-inflammatory activities. mdpi.com

Comparative Analysis of Different Trimethoxyflavone Isomers and Related Flavonoids

Comparing 3,4',7-trimethoxyflavone (TMF) with its isomers and related flavonoids highlights the subtleties of its structure-activity relationship. A significant comparison can be made with 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF), a derivative of TMF. Studies have shown that HTMF exhibits a stronger effect in reversing drug resistance mediated by the breast cancer resistance protein (BCRP/ABCG2) than TMF itself. nih.govresearchgate.net

In one study, the reversal effect of HTMF on drug resistance was found to be more potent (RI₅₀ of 7.2 nM) compared to TMF (RI₅₀ of 18 nM). nih.govresearchgate.net This suggests that the addition of a hydroxyl group at the C-5 position enhances this specific biological activity. Both compounds were found to suppress the expression of BCRP, with HTMF showing the strongest inhibition of BCRP-mediated efflux. nih.gov

Another related compound, 5,7,4'-trimethoxyflavone, has been studied for its strong BACE1 inhibitory activities, which is relevant for Alzheimer's disease research. nih.gov This comparison underscores that shifting a methoxy group from the 3' position to the 5' position can alter the specific enzymatic inhibitory profile of the molecule. The structural difference between aurones and flavones, which are isomers, also leads to different biological potentials, although they share common properties like antioxidant and anticancer activities. nih.gov

| Compound | Modification | Reversal Potency (RI₅₀) | Key Finding |

|---|---|---|---|

| 3,4',7-Trimethoxyflavone (TMF) | Base Molecule | 18 nM | Potent reversal effect on BCRP-mediated drug resistance. |

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | Addition of 5-OH group | 7.2 nM | Significantly stronger reversal effect compared to TMF. |

| 5-Fluoro-3',4',7-trimethoxyflavone (FTMF) | Addition of 5-F group | 25 nM | Maintains a potent reversal effect, though slightly less than TMF. |

Impact of Functional Group Modifications on Activity Profiles

Modifying the functional groups on the 3,4',7-trimethoxyflavone skeleton can fine-tune its biological activity. The strategic addition or substitution of functional groups is a common strategy in medicinal chemistry to enhance potency or selectivity.

The introduction of a hydroxyl group at the C-5 position to create 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) demonstrates a beneficial modification, as it enhances the reversal of BCRP-mediated drug resistance. nih.govresearchgate.net Similarly, substituting the C-5 position with a fluorine atom to create 5-fluoro-3',4',7-trimethoxyflavone (FTMF) also yields a compound with a potent reversal effect (RI₅₀ of 25 nM), indicating that this position is a key site for modification. nih.gov

In contrast, modifications at the C-7 position with larger moieties can have a detrimental effect. For instance, adding di- and triglycoside groups to the C-7 hydroxyl position of the 5-hydroxy-3',4'-dimethoxyflavone (B15504186) skeleton resulted in a loss of the drug resistance reversal activity, although a monoglycosylated derivative retained some effect. nih.gov This highlights that steric hindrance or changes in physicochemical properties at the C-7 position can negatively impact the interaction with biological targets.

General SAR principles for flavonoids also support these findings. Methylation of hydroxyl groups can have varied effects; for example, it can drastically reduce antioxidant activity if key hydroxyl groups (like at 3' and 4') are capped. iiarjournals.org However, in other cases, such as for anti-inflammatory activity, methylation of a hydroxyl group can enhance the effect. tamu.edu

| Compound Name | Modification on Core Skeleton | BCRP-Mediated Drug Resistance Reversal |

|---|---|---|

| 3,4',7-Trimethoxyflavone (TMF) | 7-OCH₃ | Effective (RI₅₀ = 18 nM) |

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | 5-OH, 7-OCH₃ | Highly Effective (RI₅₀ = 7.2 nM) |

| 5-Fluoro-3',4',7-trimethoxyflavone (FTMF) | 5-F, 7-OCH₃ | Effective (RI₅₀ = 25 nM) |

| 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone (GOHDMF) | 5-OH, 7-O-monoglycoside | Moderately Effective (RI₅₀ = 91 nM) |

| Di- and Triglycoside Derivatives at C-7 | 5-OH, 7-O-di/triglycoside | Inactive |

Computational Chemistry and Molecular Modeling Approaches in 5 Hydroxy 3 ,4 ,7 Trimethoxyflavone Research

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis (e.g., LOX, iNOS, COX-2, MDM2-p53, BSA)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand, such as HTMF, and a protein target.

Research has shown that HTMF exhibits inhibitory activity against several key enzymes involved in the inflammatory cascade, including lipoxygenase (LOX), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.netchemfaces.comchemsrc.com Molecular docking studies were employed to elucidate the binding modes of HTMF within the active sites of these enzymes. The results indicated that HTMF forms favorable interactions, with good docking scores, binding energies, and binding free energies. researchgate.netresearchgate.net The binding of HTMF to the LOX enzyme is thought to involve a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. chemfaces.com

Furthermore, in the context of cancer research, in silico molecular docking studies have investigated the interaction between HTMF and the MDM2-p53 protein complex. researchgate.net The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is negatively regulated by MDM2. The docking studies revealed that HTMF has the potential to inhibit the MDM2-p53 interaction, which could trigger apoptosis in cancer cells. researchgate.net

Table 1: Summary of Molecular Docking Interactions for Flavonoids with Various Protein Targets

| Ligand | Protein Target | Key Interactions Noted |

|---|---|---|

| 5-Hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) | LOX, iNOS, COX-2 | Favorable docking score, docking energy, and binding free energy. Binding involves hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.netchemfaces.com |

| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | MDM2-p53 | Potentially inhibits the binding of MDM2 with p53. researchgate.net |

Note: Data for TMF with HSA is used as a proxy for HTMF with BSA due to structural similarities of the proteins and ligands.

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Changes

To further validate the results of molecular docking and to assess the stability of the ligand-protein complexes over time, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the conformational changes and interactions of the complex in a simulated physiological environment.

Similarly, MD simulations of HTMF with the MDM2-p53 complex were performed to understand the dynamic behavior and stability of the interaction. researchgate.net In broader studies of flavonoid-protein complexes, MD simulations have been crucial in confirming the stability of docked poses. For example, simulations of flavonoid derivatives with COX-2 have shown that stable complexes are maintained, with key interactions being preserved throughout the simulation. nih.govresearchgate.net The analysis of RMSF in such simulations can pinpoint which regions of the protein exhibit more flexibility, providing insights into conformational changes that may occur upon ligand binding. nih.gov

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Reveals the persistence of key interactions that contribute to binding affinity and stability. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure, reactivity, and other molecular properties of compounds like HTMF. DFT studies can provide insights into the distribution of electron density, the energies of molecular orbitals, and the molecule's reactivity.

While specific DFT studies on 5-hydroxy-3',4',7-trimethoxyflavone are not extensively detailed in the available literature, research on structurally similar flavonoids provides a strong basis for understanding the expected outcomes of such analyses. DFT calculations are typically used to determine the optimized molecular geometry, which is the lowest energy conformation of the molecule.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated from DFT calculations. These maps visualize the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for understanding and predicting how the molecule will interact with biological targets, such as the amino acid residues in an enzyme's active site. For other flavonoids, DFT has been used to study their molecular structure, vibrational frequencies, and electronic properties, which aids in interpreting experimental spectroscopic data.

Table 3: Common Parameters Investigated in Quantum Chemical Calculations of Flavonoids

| Parameter | Description | Significance |

|---|---|---|

| Optimized Molecular Geometry | The three-dimensional arrangement of atoms in the molecule corresponding to the lowest energy state. | Provides the most stable conformation of the molecule for further calculations and analysis. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity, kinetic stability, and electronic transitions. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

Future Research Trajectories and Academic Perspectives

Further Elucidation of Undiscovered Biological Activities

While some biological effects of 3,4',7-Trimethoxyflavone and its close analogs have been identified, numerous areas remain unexplored. Future research should prioritize a systematic screening of this compound against a wider array of biological targets to uncover novel activities.

Key areas for investigation include:

Neuroprotective Effects: Other methoxyflavones have demonstrated potential neuroprotective properties. nih.gov Future studies should explore the capacity of 3,4',7-Trimethoxyflavone to mitigate neuroinflammation, oxidative stress in neural cells, and the aggregation of proteins associated with neurodegenerative diseases like Alzheimer's and Parkinson's.

Metabolic Regulation: The influence of flavonoids on metabolic pathways is an area of intense research. Investigating the effect of 3,4',7-Trimethoxyflavone on glucose uptake, insulin (B600854) sensitivity, and lipid metabolism could reveal potential applications in managing metabolic syndrome and type 2 diabetes.

Antiviral Activity: Flavonoids are known to possess a broad spectrum of antiviral activities. A critical research trajectory would be to screen 3,4',7-Trimethoxyflavone against a panel of viruses, particularly enveloped viruses, to determine its efficacy and mechanism of viral inhibition.

Senolytic Properties: The selective removal of senescent cells (senolysis) is a novel therapeutic strategy for age-related diseases. Given that some flavonoids can induce apoptosis in these cells, investigating whether 3,4',7-Trimethoxyflavone acts as a senolytic agent could open new avenues in anti-aging research.

| Research Area | Potential Biological Target/Pathway | Potential Therapeutic Application |

|---|---|---|

| Neuroprotection | Microglial activation, beta-amyloid aggregation, alpha-synuclein (B15492655) pathways | Alzheimer's Disease, Parkinson's Disease |

| Metabolic Regulation | AMPK signaling, PPARγ activation, glucose transporters | Type 2 Diabetes, Metabolic Syndrome |

| Antiviral Effects | Viral entry, replication enzymes (e.g., protease, polymerase) | Viral Infections |

| Senolytic Activity | Pro-survival pathways in senescent cells (e.g., BCL-2 family) | Age-related diseases |

Investigation of Inter-Compound Synergistic and Antagonistic Effects

The interaction of 3,4',7-Trimethoxyflavone with other compounds is a critical research frontier that could unlock its full therapeutic potential, particularly in combination therapies.

Synergistic Effects: A significant area of interest is the compound's ability to enhance the efficacy of existing drugs. Research has shown that 3,4',7-Trimethoxyflavone can reverse multidrug resistance mediated by the breast cancer resistance protein (BCRP/ABCG2). nih.gov Its 5-hydroxy derivative, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989), also demonstrates a strong reversal effect. nih.gov This suggests a powerful synergistic potential with chemotherapeutic agents that are often expelled by cancer cells using these efflux pumps. Future studies should explore combinations with a broad range of anticancer drugs and against different types of resistant tumors. Furthermore, synergistic interactions with other natural compounds, such as different polymethoxyflavones, could lead to potent formulations with enhanced anti-inflammatory or antioxidant effects. mdpi.com

Antagonistic Effects: Conversely, understanding potential antagonistic interactions is crucial. It is conceivable that 3,4',7-Trimethoxyflavone could interfere with the metabolism or action of certain drugs by inhibiting cytochrome P450 enzymes. Another area for investigation is receptor antagonism. For instance, a different compound, 6,2',4'-trimethoxyflavone, has been identified as an antagonist of the aryl hydrocarbon receptor (AHR), a pathway involved in xenobiotic metabolism and immune response. nih.gov Research into whether 3,4',7-Trimethoxyflavone can antagonize specific receptors or signaling pathways could reveal novel therapeutic uses, such as mitigating the effects of environmental toxins or modulating immune responses.

| Type of Interaction | Potential Partner Compound/Target | Proposed Research Focus |

|---|---|---|

| Synergy | Anticancer Drugs (e.g., SN-38) | Overcoming multidrug resistance in cancer therapy nih.gov |

| Synergy | Other Flavonoids/Polyphenols | Enhanced anti-inflammatory, antioxidant, or antiproliferative activity mdpi.com |

| Antagonism | Aryl Hydrocarbon Receptor (AHR) | Modulation of immune responses and xenobiotic metabolism nih.gov |

| Antagonism | Cytochrome P450 Enzymes | Assessing potential for drug-herb interactions |

Advanced Mechanistic Studies at the Cellular and Systems Biology Levels

To move beyond phenomenological observations, advanced mechanistic studies are required to understand how 3,4',7-Trimethoxyflavone functions at a molecular level.

Current knowledge indicates that the compound can suppress the expression of BCRP/ABCG2, a key protein in multidrug resistance. nih.gov The closely related 5-hydroxy-3',4',7-trimethoxyflavone is known to inhibit nitric oxide production and reduce the mRNA expression of inducible nitric oxide synthase and cyclooxygenase-2, pointing to an anti-inflammatory mechanism at the transcriptional level. chemfaces.com

Future research should employ systems biology approaches to create a holistic view of the compound's impact:

Transcriptomics (RNA-Seq): This can identify the full spectrum of genes whose expression is altered by the compound, revealing the signaling pathways it modulates. This approach has been proposed for other methoxyflavones to understand their anticancer mechanisms. kent.ac.uk

Proteomics: By analyzing changes in the entire protein landscape of a cell upon treatment, researchers can identify direct binding partners and downstream protein-level modifications, offering a more functional view of the compound's activity.

Metabolomics: This will help elucidate how the compound alters cellular metabolism, which is central to its effects on cancer and metabolic disorders.

Kinome Profiling: Investigating the compound's effect on the cellular kinome can pinpoint specific kinases that are inhibited or activated, providing direct targets for its observed biological activities.

Exploration of Novel Therapeutic Applications Based on Molecular Mechanisms

A detailed understanding of the molecular mechanisms of 3,4',7-Trimethoxyflavone will pave the way for its application in novel therapeutic contexts.

Adjuvant in Chemotherapy: The most direct application, based on its established mechanism of BCRP/ABCG2 inhibition, is its development as a chemosensitizing agent. nih.gov By co-administering it with conventional chemotherapy, it may be possible to overcome drug resistance, reduce the required dosage of toxic drugs, and improve patient outcomes.

Treatment for Chronic Inflammatory Diseases: Given the potent anti-inflammatory activities of related methoxyflavones, chemfaces.comnih.govnih.gov a clear future direction is to investigate 3,4',7-Trimethoxyflavone in models of chronic inflammatory diseases such as inflammatory bowel disease, rheumatoid arthritis, and psoriasis. Its ability to suppress key inflammatory mediators at the transcriptional level makes it a promising candidate. chemfaces.com

Neurotherapeutics: Should initial screenings (as proposed in 9.1) reveal significant neuroprotective activity, the compound could be developed for neurodegenerative diseases. Its potential to cross the blood-brain barrier, a common feature of methoxylated flavonoids, would make it particularly suitable for central nervous system disorders.

The exploration of 3,4',7-Trimethoxyflavone is at an exciting juncture. Moving forward, a multi-faceted research program incorporating broad activity screening, interaction studies, and deep mechanistic analysis is essential to fully realize the therapeutic promise of this compelling natural compound.

Q & A

Q. What spectroscopic methods are most reliable for structural elucidation of 3,4',7-Trimethoxy flavone?

Structural determination requires a combination of IR, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) . For example, methoxy group positions are confirmed via 1H NMR chemical shifts (δ 3.82–3.88 ppm) and HMBC correlations to aromatic carbons. Sugar moieties in glycosylated derivatives are identified using HSQC and HMBC to trace C-linkages (e.g., C-8 glucosylation in flavone glycosides) . Mass spectral data (e.g., m/z = 478 [M⁺] for C₂₂H₂₂O₁₂) further validate molecular formulas .

Q. How is this compound isolated from plant sources?

Isolation typically involves ethanol extraction followed by column chromatography (e.g., silica gel or Sephadex LH-20). Fractionation is guided by TLC, with purity confirmed via HPLC. For instance, Cuscuta reflexa extracts yield trimethoxy flavones after sequential solvent partitioning and chromatographic separation .

Q. What safety precautions are essential when handling this compound in the lab?

Use local exhaust ventilation, protective gloves (nitrile), and safety goggles to avoid inhalation or skin contact. Dust formation should be minimized; fire hazards require dry powder or CO₂ extinguishers. Store in sealed containers at room temperature, away from incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How does this compound interact with Human Serum Albumin (HSA)?

Fluorescence quenching assays reveal binding constants (K ≈ 1.0 × 10³ M⁻¹) and thermodynamic parameters (ΔG ≈ -5.4 kcal/mol). Molecular docking shows preferential binding at HSA’s hydrophobic IIIA domain via hydrogen bonds (e.g., O19-Arg410, O7-Asn391) and hydrophobic interactions. Conformational changes in HSA (reduced α-helix, increased β-sheets) are confirmed via circular dichroism .

Q. What experimental strategies resolve contradictions in reported biological activities?

Discrepancies in antioxidant or cytotoxic effects often arise from differences in assay conditions (e.g., pH, radical generators like AIBN vs. AAPH). Validate mechanisms via radical scavenging kinetics (e.g., quenching of peroxyl radicals via B-ring o-dihydroxyl groups) and compare results across multiple cell lines or in vivo models. Cross-reference studies using standardized protocols (e.g., ORAC assay for antioxidants) .

Q. How can in silico methods predict pharmacokinetic properties of derivatives?

Molecular docking (AutoDock Vina) and ADMET prediction tools (e.g., SwissADME) assess binding affinities to targets like COX-2 or cholinesterases. For example, trimethoxy flavones show low hepatotoxicity risk but moderate blood-brain barrier permeability in silico. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Q. What analytical techniques quantify this compound in complex matrices?

HPLC-DAD or UPLC-QTOF-MS with C18 columns (acetonitrile/water gradients) provides high sensitivity (LOD < 0.1 µg/mL). For metabolomic studies, PCA and hierarchical clustering differentiate flavone-rich samples from controls, as shown in transgenic rice metabolite profiling .

Methodological Considerations

- Contradiction Management : Cross-validate toxicity data using Ames tests and in vivo acute toxicity models (e.g., OECD guidelines) if conflicting classifications arise (e.g., germ cell mutagenicity in SDS vs. negative in vivo results) .

- Synthetic Modifications : Introduce hydroxyl/methoxy groups via Baker-Venkataraman synthesis or regioselective methylation to enhance bioavailability. Track substituent effects on ROS scavenging using ESR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.